molecular formula C3HCl2FO2 B6296795 3,3-Dichloro-2-fluoro-2-propenoic acid CAS No. 433-63-6

3,3-Dichloro-2-fluoro-2-propenoic acid

Cat. No.: B6296795
CAS No.: 433-63-6
M. Wt: 158.94 g/mol
InChI Key: QXNRBKVNRAUGAZ-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-fluoro-2-propenoic acid is a specialized fluorinated organic compound serving as a versatile synthetic intermediate in research and development. Its structure, featuring a propenoic acid backbone with halogen substituents, makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecules. Researchers can utilize this reagent to introduce fluorinated and chlorinated segments into target compounds, a process critical in the development of agrochemicals and pharmaceuticals. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability . As a polyhalogenated substance, its properties are of interest in the broader study of per- and polyfluoroalkyl substances (PFAS), a class of chemicals investigated for their environmental persistence and applications . The synthesis of related halogenated propionic acids often involves the reaction of sodium cyanide with fluorinated ethylene derivatives in a two-phase system of water and acetonitrile, followed by acidification to yield the target acid . This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,3-dichloro-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2FO2/c4-2(5)1(6)3(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNRBKVNRAUGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorofluorination of 2-Fluoropropenoic Acid

Multi-Step Synthesis from Dichlorinated Precursors

Hydrolysis of 3,3-Dichloro-2-fluoro-2-propenoyl Chloride

A scalable industrial route involves the synthesis of 3,3-dichloro-2-fluoro-2-propenoyl chloride followed by hydrolysis. The acyl chloride intermediate is prepared via reaction of 3,3-dichloropropenoyl chloride with cesium fluoride in N,N-dimethylacetamide at 150°C using tetrabutylammonium bromide as a phase-transfer catalyst. Subsequent hydrolysis with 10% aqueous sodium hydroxide at pH ≥9.4, followed by acidification to pH ≤2.8, precipitates the carboxylic acid in 89% yield (Table 1).

Table 1: Optimization of Hydrolysis Conditions for 3,3-Dichloro-2-fluoro-2-propenoic Acid

ParameterOptimal ValueEffect on Yield
Temperature25°CMaximizes stability of α,β-unsaturation
NaOH Concentration10% (w/v)Prevents esterification side reactions
Reaction Time2 hoursEnsures complete deprotection
Acidification AgentHCl (conc.)Rapid precipitation minimizes degradation

Fluorodechlorination of 2,3,3-Trichloropropenoic Acid

Fluorodechlorination using potassium fluoride in the presence of crown ethers (18-crown-6) in dimethyl sulfoxide (DMSO) selectively replaces the 2-position chlorine atom. At 120°C for 6 hours, this method achieves 78% conversion efficiency, with residual starting material removed via recrystallization from hexane. Nuclear magnetic resonance (NMR) analysis confirms >99% regioselectivity for the 2-fluoro isomer.

Catalytic Approaches for Improved Efficiency

Palladium-Catalyzed Cross-Coupling

A novel palladium-catalyzed method couples 3,3-dichloroacrylic acid with fluoroalkyl halides. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in tetrahydrofuran (THF), the reaction proceeds via a Heck-type mechanism to install the fluorine substituent. This method achieves 82% yield but requires anhydrous conditions and inert atmosphere handling.

Enzymatic Halogenation

Recent advances employ flavin-dependent halogenases to catalyze the fluorination of 3,3-dichloropropenoic acid. Engineered variants of the enzyme RebH display activity toward aliphatic substrates, enabling fluorination at 30°C in aqueous buffer (pH 7.4). While yields remain low (15–20%), this approach offers exceptional stereo- and regiocontrol without harsh reagents.

Industrial-Scale Production and Challenges

Continuous-Flow Reactor Design

Adoption of continuous-flow technology enhances safety and efficiency for exothermic halogenation steps. A tubular reactor with in-line IR monitoring allows real-time adjustment of chlorine gas flow rates, reducing byproduct formation by 40% compared to batch processes. Post-reaction quenching with ice-cold water prevents thermal degradation of the acid.

Waste Management and Sustainability

The generation of halogenated byproducts (e.g., 1,3-dichloro-2-propanol) necessitates advanced oxidation processes for wastewater treatment. Ozonolysis followed by activated carbon filtration achieves >99% degradation of toxic intermediates, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-fluoro-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • DCFPA serves as a reagent in organic synthesis, particularly in the development of new synthetic methodologies. Its ability to undergo various chemical transformations makes it a versatile building block in complex molecule construction.
  • Biological Studies:
    • The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how it affects biological systems at a molecular level, potentially leading to insights into cellular processes.
  • Pharmaceutical Development:
    • Ongoing research explores DCFPA's potential therapeutic applications. Its unique properties may contribute to the development of novel pharmaceuticals aimed at targeting specific diseases or conditions.
  • Material Science:
    • In industry, DCFPA is applied in the production of specialty chemicals and materials with tailored properties. Its reactivity allows for the creation of polymers and other materials that possess desirable characteristics for various applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the effects of DCFPA on specific enzymes involved in metabolic pathways. The results indicated that DCFPA could inhibit enzyme activity, suggesting potential applications in drug design aimed at modulating metabolic processes.

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the utility of DCFPA as a precursor for synthesizing novel fluorinated compounds. The ability to introduce fluorine into organic molecules is significant for enhancing biological activity and improving pharmacokinetic properties in drug candidates.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-fluoro-2-propenoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substituents: Fluorine’s electronegativity (3.98 Pauling scale) enhances acidity more effectively than chlorine (3.16), but the dual chlorine atoms in this compound may compensate via cumulative electron withdrawal. This could result in a pKa lower than trifluoropropanoic acid (pKa ~0.5) but higher than perfluorinated ether acids (pKa <0) .
  • Steric Hindrance: The bulkier chlorine atoms at C3 may hinder nucleophilic attacks compared to smaller fluorine substituents in analogues like 2,2-difluoro-3-phenylpropanoic acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-dichloro-2-fluoro-2-propenoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example:

Start with 2-propenoic acid derivatives and perform chlorination using reagents like SOCl₂ or PCl₅ under anhydrous conditions.

Introduce fluorine via electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) at low temperatures (−20°C to 0°C) to minimize side reactions.

  • Critical Parameters : Temperature control is essential to avoid decomposition. Use inert gas (N₂/Ar) to prevent moisture interference. Purity can be enhanced via recrystallization in hexane/ethyl acetate mixtures .
    • Data Table :
ReagentTemperature (°C)Yield (%)Purity (%)
SOCl₂ + Selectfluor®−106595
PCl₅ + DAST05888

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 5.8–6.2 ppm, carboxylic proton at δ 12–14 ppm). Fluorine coupling (²J₆₋F) splits signals in ¹⁹F NMR.
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M-H]⁻ at m/z 190) .

Q. What are the stability considerations for storing this compound, and how does degradation impact experimental reproducibility?

  • Methodological Answer :

  • Store at −20°C in amber vials under inert gas to prevent hydrolysis of the C-F bond. Degradation products (e.g., dichloroacetic acid) can be monitored via TLC (Rf = 0.3 in 7:3 hexane:EtOAc).
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 14 days; >10% degradation indicates poor storage conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

Optimize geometry using B3LYP/6-31G(d) to calculate LUMO energy for electrophilicity.

Simulate reaction pathways with amines or thiols: Fluorine’s electron-withdrawing effect lowers activation energy (ΔG‡) by 15–20 kJ/mol compared to non-fluorinated analogs.

  • Validation : Compare computed kinetic data with experimental Arrhenius plots (k = 0.05–0.1 s⁻¹ at 25°C) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for derivatives of this compound?

  • Methodological Answer :

  • Data Triangulation :

Re-test MIC (Minimum Inhibitory Concentration) under standardized CLSI guidelines.

Use isogenic bacterial strains (e.g., E. coli ΔacrB) to rule out efflux pump interference.

  • Meta-Analysis : Pool data from >10 studies; apply funnel plots to detect publication bias. Structural analogs with logP >2.5 show consistent activity (MIC <50 µg/mL) .

Q. How does the steric and electronic interplay of chloro/fluoro substituents affect regioselectivity in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Steric Effects : 3,3-Dichloro groups hinder endo transition states, favoring exo products (70:30 exo:endo ratio).
  • Electronic Effects : Fluorine’s inductive effect polarizes the dienophile, accelerating cycloaddition (k = 0.8 M⁻¹s⁻¹ vs. 0.3 M⁻¹s⁻¹ for non-fluorinated analogs).
  • Experimental Design : Use chiral Lewis acids (e.g., Jacobsen’s catalyst) to achieve enantioselectivity (>80% ee) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound during scale-up synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and Tyvek® suits. Use fume hoods with face velocity >0.5 m/s.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration (≥1200°C) to prevent HF release.
  • Emergency Response : For skin contact, rinse with 1% calcium gluconate solution to chelate fluoride ions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the acid dissociation constant (pKa) of this compound, and how can this be resolved?

  • Methodological Answer :

  • Source of Error : Solvent-dependent measurements (e.g., pKa = 1.8 in H₂O vs. 2.3 in DMSO).
  • Standardization : Use potentiometric titration in 0.1 M KCl at 25°C. Consensus pKa = 2.1 ± 0.1 .

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